molecular formula C7Cl2F6S B14063292 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene

Cat. No.: B14063292
M. Wt: 301.04 g/mol
InChI Key: VCXYCZWQWCTIMV-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C7Cl2F6S. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and trifluoromethylation reactions. The use of phase transfer catalysts and polar solvents can enhance the efficiency of these reactions . The precise conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other groups.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.

Scientific Research Applications

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways within biological systems. The presence of multiple halogen atoms and the trifluoromethylthio group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethylthio group in 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethylthio)benzene imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.

Properties

Molecular Formula

C7Cl2F6S

Molecular Weight

301.04 g/mol

IUPAC Name

1,3-dichloro-2,4,5-trifluoro-6-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7Cl2F6S/c8-1-3(10)2(9)6(5(12)4(1)11)16-7(13,14)15

InChI Key

VCXYCZWQWCTIMV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1SC(F)(F)F)Cl)F)Cl)F)F

Origin of Product

United States

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